molecular formula C13H13NO3 B13848615 5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B13848615
M. Wt: 231.25 g/mol
InChI Key: GSTNAWHRQNZJID-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 5-position, a phenylethyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylethylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent can lead to the formation of the oxazole ring. The reaction conditions typically involve heating the reactants in a solvent such as toluene or xylene, with the addition of a catalyst like phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. The choice of starting materials, solvents, and catalysts would be optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: New compounds with substituted phenylethyl groups.

Scientific Research Applications

5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl-1,3-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-oxazole-4-carboxylic acid: Lacks the phenylethyl group at the 2-position.

    2-(2-Phenylethyl)-1,3-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

Uniqueness

5-Methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the methyl and phenylethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-methyl-2-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-9-12(13(15)16)14-11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)

InChI Key

GSTNAWHRQNZJID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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